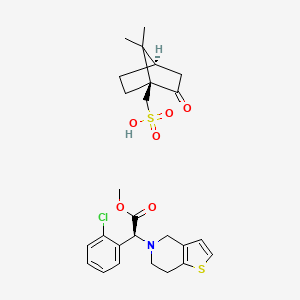

Clopidogrel camsylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Clopidogrel camsylate is an antiplatelet agent used to inhibit blood clots in various conditions such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease. It is structurally and pharmacologically similar to ticlopidine and is sold under the brand name Plavix among others . This compound works by irreversibly inhibiting a receptor called P2Y12 on platelets, which prevents platelet aggregation and reduces the risk of heart attacks and strokes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of clopidogrel camsylate involves several steps, starting from the precursor compound 2-chlorobenzyl cyanide. The key steps include:

Cyclization: The precursor undergoes cyclization to form a thienopyridine ring.

Hydrolysis: The nitrile group is hydrolyzed to form a carboxylic acid.

Esterification: The carboxylic acid is esterified to form the methyl ester.

Resolution: The racemic mixture is resolved to obtain the active S-enantiomer.

Salt Formation: The active enantiomer is then converted to its camsylate salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pH, and solvent choice are carefully controlled to achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Clopidogrel camsylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form its active metabolite.

Reduction: Reduction reactions can convert the active metabolite back to its inactive form.

Substitution: Substitution reactions can occur at the thienopyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cytochrome P450 enzymes.

Reduction: Reducing agents such as glutathione can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Active Metabolite: The major product of oxidation is the active thiol-containing metabolite.

Inactive Metabolite: Reduction reactions yield inactive carboxylic acid derivatives.

Applications De Recherche Scientifique

Clopidogrel camsylate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study antiplatelet mechanisms and drug interactions.

Biology: Researchers use it to investigate platelet function and blood clotting pathways.

Medicine: It is extensively studied for its therapeutic effects in preventing cardiovascular events.

Industry: The compound is used in the pharmaceutical industry for the development of antiplatelet therapies.

Mécanisme D'action

Clopidogrel camsylate exerts its effects by inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes. This receptor plays a critical role in the activation and aggregation of platelets, which are essential processes in clot formation. By blocking this receptor, this compound prevents platelet aggregation and reduces the risk of thrombotic events .

Comparaison Avec Des Composés Similaires

Ticlopidine: Another thienopyridine antiplatelet agent with a similar mechanism of action.

Prasugrel: A newer thienopyridine with a faster onset of action and greater potency.

Ticagrelor: A non-thienopyridine P2Y12 inhibitor with reversible binding.

Uniqueness: Clopidogrel camsylate is unique due to its irreversible binding to the P2Y12 receptor, which provides prolonged antiplatelet effects. It is also widely used in combination with aspirin for dual antiplatelet therapy, making it a cornerstone in the management of cardiovascular diseases .

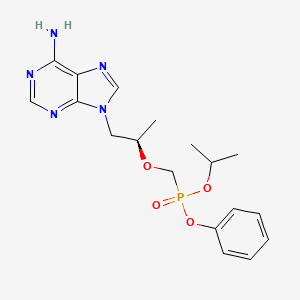

Propriétés

Numéro CAS |

862163-72-2 |

|---|---|

Formule moléculaire |

C26H32ClNO6S2 |

Poids moléculaire |

554.1 g/mol |

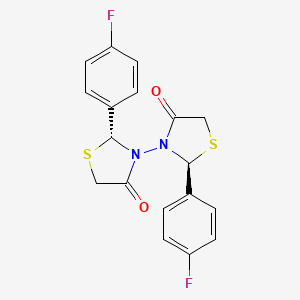

Nom IUPAC |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |

InChI |

InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t15-;7-,10-/m01/s1 |

Clé InChI |

XEENARPWPCQXST-DDJQTTAYSA-N |

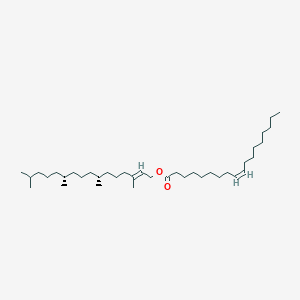

SMILES isomérique |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |

SMILES canonique |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)